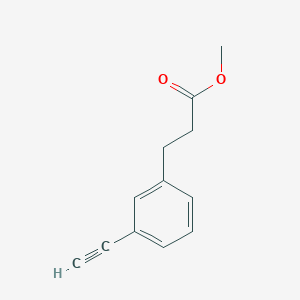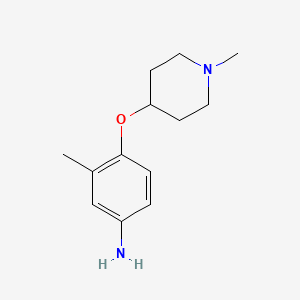
3-Methyl-4-(1-methylpiperidin-4-yloxy)benzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(1-methylpiperidin-4-yloxy)benzenamine is an organic compound with the molecular formula C13H20N2O It is a derivative of benzenamine, featuring a piperidine ring substituted with a methyl group and an ether linkage to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(1-methylpiperidin-4-yloxy)benzenamine typically involves the reaction of 3-methyl-4-hydroxybenzenamine with 1-methyl-4-piperidinol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkage between the benzene and piperidine rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-(1-methylpiperidin-4-yloxy)benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the nitro group if present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-(1-methylpiperidin-4-yloxy)benzenamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving amine and ether functionalities.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a ligand for specific receptors or enzymes.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 3-Methyl-4-(1-methylpiperidin-4-yloxy)benzenamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and ether linkage play crucial roles in its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and interactions involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-4-(1-methyl-4-piperidinyl)benzenamine: This compound has a methoxy group instead of a methyl group, which can influence its chemical reactivity and biological activity.
4-(1-Methylpiperidin-4-yloxy)benzonitrile:
Uniqueness
3-Methyl-4-(1-methylpiperidin-4-yloxy)benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methyl group, piperidine ring, and ether linkage makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C13H20N2O |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
3-methyl-4-(1-methylpiperidin-4-yl)oxyaniline |
InChI |
InChI=1S/C13H20N2O/c1-10-9-11(14)3-4-13(10)16-12-5-7-15(2)8-6-12/h3-4,9,12H,5-8,14H2,1-2H3 |
InChI-Schlüssel |
HERMVKNMYUVLMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N)OC2CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



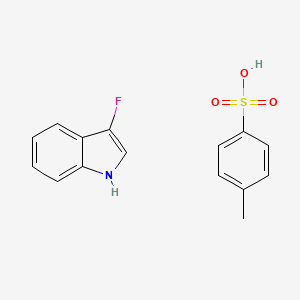
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one](/img/structure/B12075820.png)
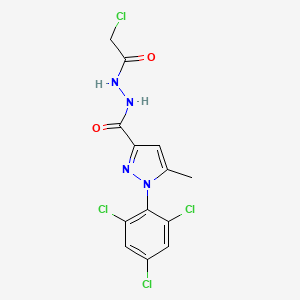



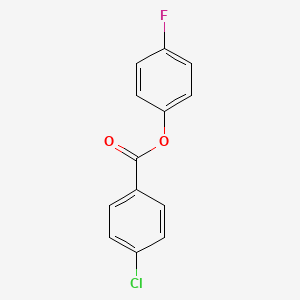
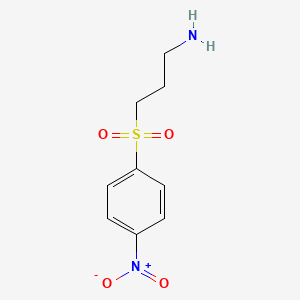
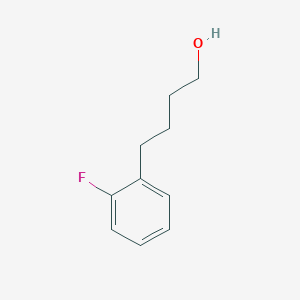

![(2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol](/img/structure/B12075873.png)

